

An In-depth Technical Guide to 1,2,3-Tribromobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromobutane**

Cat. No.: **B13810187**

[Get Quote](#)

CAS Number: 632-05-3

This technical guide provides a comprehensive overview of **1,2,3-Tribromobutane**, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a plausible experimental protocol for its synthesis and characterization, and its current toxicological data.

Core Chemical and Physical Properties

1,2,3-Tribromobutane is a halogenated hydrocarbon. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
CAS Number	632-05-3	[1]
Molecular Formula	C4H7Br3	[1]
Molecular Weight	294.81 g/mol	[1]
IUPAC Name	1,2,3-tribromobutane	[1]
Boiling Point	Data not readily available	
Density	Data not readily available	
Solubility	Moderately soluble in water and miscible in organic solvents.	[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1,2,3-Tribromobutane** are not readily available in the surveyed literature, a plausible synthetic route can be devised based on established principles of organic chemistry. The following protocol outlines the electrophilic addition of bromine to 3-bromo-1-butene.

Synthesis of 1,2,3-Tribromobutane via Bromination of 3-Bromo-1-butene

Principle: The carbon-carbon double bond in 3-bromo-1-butene will react with molecular bromine (Br_2) in an electrophilic addition reaction. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion results in the formation of **1,2,3-Tribromobutane**. Due to the formation of a resonance-stabilized allylic carbocation intermediate, the formation of regioisomeric products is possible.[\[3\]](#)[\[4\]](#)

Materials:

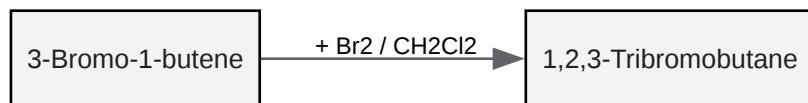
- 3-Bromo-1-butene

- Molecular Bromine (Br_2)
- Dichloromethane (CH_2Cl_2) (or another suitable inert solvent)
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous, saturated)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-bromo-1-butene in dichloromethane. Cool the flask in an ice bath to 0°C .
- Addition of Bromine: Slowly add a solution of molecular bromine in dichloromethane from the dropping funnel to the stirred solution of 3-bromo-1-butene. The addition should be carried out at a rate that maintains the reaction temperature at or below 5°C . The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
- Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

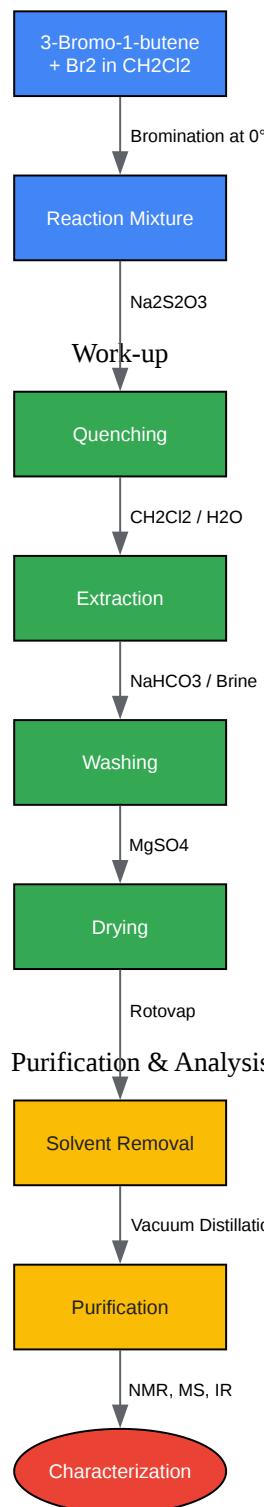
- Quenching: Once the addition is complete and the reaction mixture remains faintly yellow, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to consume any unreacted bromine.
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to obtain **1,2,3-Tribromobutane**.


Characterization

The successful synthesis of **1,2,3-Tribromobutane** can be confirmed through various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the butane chain, with chemical shifts influenced by the adjacent bromine atoms.
 - ^{13}C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms of the butane backbone.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing three bromine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations for an alkane, as well as C-Br stretching vibrations.

Logical Workflow and Diagrams


The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and purification of **1,2,3-Tribromobutane**.

[Click to download full resolution via product page](#)

Proposed synthetic pathway for **1,2,3-Tribromobutane**.

Reaction

[Click to download full resolution via product page](#)

General experimental workflow for synthesis and purification.

Toxicological Information and Potential Applications in Drug Development

Currently, there is limited specific toxicological data available for **1,2,3-Tribromobutane** in publicly accessible databases. As a polybrominated alkane, it should be handled with care, assuming potential toxicity.

The utility of polybrominated butanes in medicinal chemistry is not well-established. While halogenated compounds are prevalent in many pharmaceuticals, the specific application of **1,2,3-Tribromobutane** as a building block or intermediate in drug development has not been widely reported. Polybrominated diphenyl ethers (PBDEs), a different class of organobromine compounds, have been studied for their biological activities, including potential anticancer properties, but also for their toxicity.^{[5][6][7]} The relevance of these findings to **1,2,3-Tribromobutane** is uncertain. The reactivity of the bromine atoms in **1,2,3-Tribromobutane** could potentially be exploited for the synthesis of more complex molecules with biological relevance, but this remains an area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Tribromobutane | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 6. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug | MDPI [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,3-Tribromobutane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13810187#cas-number-for-1-2-3-tribromobutane\]](https://www.benchchem.com/product/b13810187#cas-number-for-1-2-3-tribromobutane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com